molecular formula C24H17BrO7 B11638371 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

Cat. No.: B11638371
M. Wt: 497.3 g/mol
InChI Key: WNJFLXMIVATNBH-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a chromen-4-one core, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the chromen-4-one intermediate.

    Attachment of the Dimethoxybenzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with 2,6-dimethoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is unique due to its combination of a bromophenoxy group, a chromen-4-one core, and a dimethoxybenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C24H17BrO7

Molecular Weight

497.3 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C24H17BrO7/c1-28-18-8-5-9-19(29-2)22(18)24(27)31-14-10-11-15-20(12-14)30-13-21(23(15)26)32-17-7-4-3-6-16(17)25/h3-13H,1-2H3

InChI Key

WNJFLXMIVATNBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br

Origin of Product

United States

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